molecular formula C32H47BrO10 B1260329 Manauealide B

Manauealide B

Cat. No. B1260329
M. Wt: 671.6 g/mol
InChI Key: YTEIBWLHCKUPNQ-BEDNPZBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Manauealide B is a natural product found in Gracilaria coronopifolia with data available.

Scientific Research Applications

Isolation and Characterization

Manauealide B, a compound related to debromoaplysiatoxin, was isolated from the red alga Gracilaria coronopifolia. This compound, along with Manauealides A and C, is significant due to its association with food poisoning incidents in Hawaii. This compound is particularly notable as it is a known semisynthetic product of debromoaplysiatoxin (Nagai, Yasumoto, & Hokama, 1997).

Toxicological Studies

In another study, the toxic constituents of Gracilaria coronopifolia, including Manauealide C and anhydrodebromoaplysiatoxin, were investigated. This research aimed to understand the absolute structure of these compounds and their biological activities. Such studies are crucial for comprehending the toxicological aspects and potential risks associated with these compounds (Nagai, Kan, Fujita, Sakamoto, & Hokama, 1998).

properties

Molecular Formula

C32H47BrO10

Molecular Weight

671.6 g/mol

IUPAC Name

(1S,3R,4S,5S,9R,13S,14R)-3-[(2S,5S)-5-(4-bromo-3-hydroxyphenyl)-5-methoxypentan-2-yl]-13-hydroxy-9-[(1R)-1-hydroxyethyl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione

InChI

InChI=1S/C32H47BrO10/c1-17(8-11-24(39-7)21-9-10-22(33)23(35)12-21)29-19(3)26-15-32(42-29)30(5,6)14-18(2)31(38,43-32)16-28(37)40-25(20(4)34)13-27(36)41-26/h9-10,12,17-20,24-26,29,34-35,38H,8,11,13-16H2,1-7H3/t17-,18+,19-,20+,24-,25+,26-,29+,31-,32-/m0/s1

InChI Key

YTEIBWLHCKUPNQ-BEDNPZBZSA-N

Isomeric SMILES

C[C@@H]1CC([C@@]23C[C@@H]([C@@H]([C@H](O2)[C@@H](C)CC[C@@H](C4=CC(=C(C=C4)Br)O)OC)C)OC(=O)C[C@@H](OC(=O)C[C@@]1(O3)O)[C@@H](C)O)(C)C

Canonical SMILES

CC1CC(C23CC(C(C(O2)C(C)CCC(C4=CC(=C(C=C4)Br)O)OC)C)OC(=O)CC(OC(=O)CC1(O3)O)C(C)O)(C)C

synonyms

manauealide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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